![molecular formula C16H22N2O4 B5618155 2-acetyl-8-(3-furylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5618155.png)
2-acetyl-8-(3-furylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
Synthesis Analysis
- The synthesis of related compounds involves stereocontrolled preparation techniques. For instance, acid-promoted rearrangements of allylic ketals have been used to synthesize 3-acyltetrahydrofurans, a class of compounds to which our target compound is related (Overman & Rishton, 2003).
- Another approach utilizes enantiomerically pure homopropargylic alcohols derived from lithium acetylide opening of epoxides, highlighting the complexity and precision required in synthesizing such compounds (Schwartz, Hayes, Kitching, & De Voss, 2005).
Molecular Structure Analysis
- Studies on similar spirocyclic compounds have shown that the molecular structure can significantly influence the physical and chemical properties. For example, X-ray crystallography has been used to explore the structure of compounds like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane (Graus et al., 2010).
Chemical Reactions and Properties
- The synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds through domino reactions involving unactivated yne-en-ynes and aryl halides has been explored. This highlights the reactivity and potential transformations our target compound might undergo (Li et al., 2014).
Physical Properties Analysis
- Decarboxylation rates of similar compounds like 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid suggest that thermal properties and stability are key aspects of these compounds (Bigley & May, 1969).
Chemical Properties Analysis
- The chemical properties of such compounds are often characterized by their reactivity in specific reactions, like the Castagnoli-Cushman reaction, as seen in studies of related spirocyclic anhydrides (Rashevskii et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-acetyl-8-(furan-3-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-12(19)18-11-16(8-14(18)15(20)21)3-5-17(6-4-16)9-13-2-7-22-10-13/h2,7,10,14H,3-6,8-9,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXOTZBDDNTZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(CCN(CC2)CC3=COC=C3)CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-8-(3-furylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid |
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